molecular formula C17H21NO3 B15217043 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 914930-96-4

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

Cat. No.: B15217043
CAS No.: 914930-96-4
M. Wt: 287.35 g/mol
InChI Key: BVJHSNDMYHKPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its tetrahydroacridinone core with ethoxy groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroacridine with an oxidizing agent to form the desired acridinone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acridone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a similar core structure.

    9-Aminoacridine: Known for its antimicrobial properties.

    Acridone: An oxidized derivative with distinct chemical properties.

Uniqueness

6,7-Diethoxy-1,2,3,4-tetrahydroacridin-9(10H)-one is unique due to the presence of ethoxy groups at the 6 and 7 positions, which may influence its chemical reactivity and biological activity compared to other acridine derivatives.

Properties

CAS No.

914930-96-4

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

6,7-diethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one

InChI

InChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19)

InChI Key

BVJHSNDMYHKPRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=C(N2)CCCC3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.